Cas no 2172028-44-1 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid)

2-{2-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclopropyl backbone and isopropyl amide moiety contribute to conformational rigidity, enhancing structural control in peptide design. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained motifs or modifying peptide backbones to improve stability and bioavailability. Its high purity and well-defined reactivity make it suitable for research in medicinal chemistry and bioconjugation. The carboxylic acid functionality allows further derivatization or coupling with other amino acids, expanding its utility in complex peptide assembly.
2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid structure
2172028-44-1 structure
Product name:2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid
CAS No:2172028-44-1
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6436445
PubChem ID:165511009

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid
    • EN300-1542931
    • 2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
    • 2172028-44-1
    • インチ: 1S/C25H28N2O5/c1-16(2)27(14-23(29)30)22(28)13-25(11-12-25)26-24(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,31)(H,29,30)
    • InChIKey: NQPLGCJKZSJXBG-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N(CC(=O)O)C(C)C)=O)CC1)=O

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 697
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 95.9Ų

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1542931-5000mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
5000mg
$9769.0 2023-09-25
Enamine
EN300-1542931-250mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
250mg
$3099.0 2023-09-25
Enamine
EN300-1542931-2500mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
2500mg
$6602.0 2023-09-25
Enamine
EN300-1542931-50mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
50mg
$2829.0 2023-09-25
Enamine
EN300-1542931-100mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
100mg
$2963.0 2023-09-25
Enamine
EN300-1542931-10000mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1542931-1.0g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
1g
$0.0 2023-06-05
Enamine
EN300-1542931-500mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
500mg
$3233.0 2023-09-25
Enamine
EN300-1542931-1000mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]-N-(propan-2-yl)acetamido}acetic acid
2172028-44-1
1000mg
$3368.0 2023-09-25

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid 関連文献

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acidに関する追加情報

Introduction to 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2172028-44-1)

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2172028-44-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amide moiety. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in medicinal chemistry.

The fluorenylmethoxycarbonyl group is particularly noteworthy as it is commonly employed in peptide synthesis as an protecting group for amino acids. However, in the context of this compound, the Fmoc moiety may serve a different purpose, possibly acting as a pharmacophore or a key functional group that enhances binding affinity to biological targets. The cyclopropyl ring is another critical structural feature, known for its ability to improve metabolic stability and binding interactions in drug candidates. Its incorporation into the molecular structure suggests that this compound may exhibit enhanced bioavailability and prolonged half-life compared to simpler analogs.

The N-(propan-2-yl)acetamido moiety further contributes to the complexity of this compound, introducing a secondary amine group that can participate in hydrogen bonding and other non-covalent interactions with biological targets. This feature is particularly relevant in the design of enzyme inhibitors and receptor ligands, where specific interactions with amino acid residues are crucial for efficacy. The overall structure of 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid makes it a promising candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like this one with high accuracy. Studies have shown that the fluorenylmethoxycarbonyl group can modulate the electronic properties of adjacent functional groups, potentially enhancing the potency of drug candidates. Additionally, the cyclopropyl ring has been demonstrated to improve oral bioavailability by reducing metabolic clearance. These findings highlight the importance of structural optimization in drug design and underscore the potential of 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid as a lead compound for further development.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The presence of multiple stereocenters, including the cyclopropyl ring, requires careful consideration during synthetic planning to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to construct complex molecular frameworks with high precision, opening up new avenues for the preparation of enantiomerically pure intermediates. Additionally, the use of fluorenylmethoxycarbonyl protecting groups in peptide chemistry has been refined over the years, making it a reliable tool for constructing complex peptidomimetics.

In terms of biological activity, preliminary studies suggest that 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-yl)acetamido}acetic acid may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. For instance, its structural features could mimic natural substrates or modulate enzyme kinetics, leading to therapeutic effects. However, more extensive pharmacological testing is required to fully elucidate its biological profile and potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential for translating promising chemical entities into effective drugs.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict how this compound might interact with target proteins at the atomic level. By comparing its binding affinity with known inhibitors or activators, researchers can gain insights into its potential mechanism of action and optimize its structure for better performance. Furthermore, virtual screening techniques have enabled the identification of novel scaffolds and functional groups that could enhance activity or selectivity.

The future prospects for 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-(propan-2-y l)acetamido}acetic acid are promising, given its unique structural features and potential biological activity. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in drug discovery and development. The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, computational biology, and pharmacology—will be key to realizing their full potential.

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